molecular formula C10H11ClN2O B1415347 4-(Azetidine-1-carbonyl)-3-chloroaniline CAS No. 1858338-78-9

4-(Azetidine-1-carbonyl)-3-chloroaniline

Cat. No.: B1415347
CAS No.: 1858338-78-9
M. Wt: 210.66 g/mol
InChI Key: MPPHKXOIABJUFH-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)-3-chloroaniline is a chemical compound with the CAS Number 1858338-78-9 and a molecular formula of C10H11ClN2O. It is supplied with a purity of 95% and has a molecular weight of 210.7 g/mol . This compound features a fused structure combining an aniline derivative with an azetidine ring system via a carbonyl linker. The azetidine moiety is a four-membered, saturated nitrogen heterocycle that is increasingly valued in medicinal chemistry for its contribution to molecular properties . As a scaffold, azetidines are incorporated into molecules to improve metabolic stability, influence conformation, and enhance physicochemical parameters . They are found in various biologically active compounds and pharmaceuticals, such as the antihypertensive drug azelnidipine, and are the subject of ongoing synthetic methodology development . The presence of both a chloro substituent and a primary aniline functional group on the aromatic ring provides handles for further synthetic diversification, making this compound a versatile building block for constructing more complex molecules. Its primary application is in research and development, serving as a key intermediate in the synthesis of potential therapeutic agents. This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

(4-amino-2-chlorophenyl)-(azetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPHKXOIABJUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Base: A base like triethylamine is often used to neutralize the hydrochloric acid produced during the reaction.
  • Solvents: Common solvents include dichloromethane, which is favored for its ability to dissolve a wide range of organic compounds.
  • Temperature: Reactions are typically conducted at low temperatures to control the reaction rate and improve yield.

Detailed Synthesis Procedure

  • Preparation of Azetidine-1-carbonyl Chloride:

    • This compound can be synthesized by reacting azetidine with thionyl chloride (SOCl2) under controlled conditions.
  • Reaction with 3-Chloroaniline:

    • Combine azetidine-1-carbonyl chloride with 3-chloroaniline in a suitable solvent.
    • Add a base (e.g., triethylamine) to neutralize the acid formed.
    • Stir the mixture at a controlled temperature until the reaction is complete.

Industrial Production Methods

Industrial production involves scaling up laboratory techniques while optimizing conditions for yield and purity. Advanced purification techniques such as distillation and recrystallization are commonly employed to achieve high-quality products.

Biological Activity and Applications

The biological activity of this compound and related compounds has been studied for their potential interactions with enzymes or receptors. These interactions are crucial for understanding their pharmacological properties and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-carbonyl)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including 4-(azetidine-1-carbonyl)-3-chloroaniline, show promise as anticancer agents. For instance, research published in Medicinal Chemistry demonstrates that compounds with azetidine structures can inhibit key enzymes involved in cancer cell proliferation, such as MEK (mitogen-activated protein kinase kinase) .

Case Study: MEK Inhibition

  • Objective : Evaluate the efficacy of azetidine derivatives in inhibiting MEK.
  • Findings : Compounds exhibited significant inhibition of MEK activity in vitro, leading to reduced proliferation of cancer cell lines.

Anti-inflammatory Properties

Another significant application of this compound is in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Research Insights

  • Study : A patent application (WO2012098033A1) outlines the use of azetidine derivatives for treating metabolic and inflammatory diseases .
  • Results : The compound demonstrated a reduction in pro-inflammatory cytokines in cell culture models.

Antimicrobial Activity

The antimicrobial properties of azetidine derivatives have also been explored. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18

Chiral Separations

The unique structural features of this compound allow it to be utilized in chiral separations, which are crucial for pharmaceutical applications where stereochemistry can significantly affect drug efficacy.

Experimental Findings

Research has shown that this compound can act as a chiral selector in chromatographic techniques, enhancing the separation of enantiomers .

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)-3-chloroaniline involves its interaction with specific molecular targets and pathways. The azetidine ring and carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloroaniline moiety may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Carbonyl Aniline Derivatives

The following compounds share the azetidine-carbonyl motif but differ in aromatic substituents:

Compound Name Substituents CAS Number Key Applications/Notes
4-(Azetidine-1-carbonyl)-3-chloroaniline 3-Cl, para-azetidine-carbonyl 1858338-78-9 Potential pharmaceutical intermediate
4-(Azetidine-1-carbonyl)-2-methylaniline 2-CH3, para-azetidine-carbonyl 1880923-50-1 Understudied; structural analog
2-(Azetidine-1-carbonyl)-4-fluoroaniline 4-F, ortho-azetidine-carbonyl 1856947-31-3 Fluorine substitution may enhance metabolic stability

Key Observations :

  • Substituent Effects : The position and nature of substituents (e.g., Cl, F, CH3) influence electronic properties and steric hindrance, affecting reactivity and binding in biological systems.
  • Synthetic Accessibility : Fluorinated analogs may require specialized reagents, whereas methyl groups simplify synthesis but reduce polarity.

Chloro-Aniline Derivatives

a) 3-Chloroaniline (CAS: 108-42-9)
  • Applications : Precursor for herbicides (e.g., chlorpropham), anticonvulsants, and azo dyes .
  • Toxicity: Classified as structurally similar to 4-chloroaniline, a suspected carcinogen, raising concerns about genotoxicity .
  • Stability : Prone to degradation during storage, complicating residue analysis in agricultural studies .
b) 4-(3-Chlorophenyl)aniline (CAS: 5748-36-7)
  • Structure : Biphenyl system with a 3-chlorophenyl group.
c) 4-(1H-Benzimidazol-1-yl)-3-chloroaniline
  • Structure : Benzimidazole ring fused to 3-chloroaniline.
  • Potential: Likely explored for antimicrobial or kinase inhibitor activity, though specific data are absent .

Functionalized Anilines in Drug Discovery

  • Anticonvulsant Semicarbazones: 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones derived from 3-chloroaniline show potent activity in the maximal electroshock (MES) model, with compounds 3e and 3j being most effective .

Comparison with this compound :

  • The azetidine-carbonyl group may improve target selectivity or pharmacokinetic profiles compared to semicarbazones or urea derivatives.
  • Lack of bioactivity data for the azetidine analog limits direct comparisons.

Toxicological and Environmental Considerations

  • 3-Chloroaniline Metabolites: In chlorpropham-treated crops, 3-chloroaniline residues are unstable and require immediate analysis, complicating risk assessments . Its environmental persistence is noted in microbial degradation studies .

Biological Activity

4-(Azetidine-1-carbonyl)-3-chloroaniline is an intriguing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an azetidine ring and a chloroaniline moiety. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the chloroaniline portion consists of an aniline structure substituted with a chlorine atom. This structural combination may enhance its biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • Preliminary studies suggest that compounds with azetidine structures often possess antimicrobial properties. The presence of the chloroaniline moiety may further enhance these effects by improving interactions with microbial targets.

2. Anticancer Activity

  • Similar compounds have shown significant anticancer effects, with mechanisms potentially involving apoptosis induction and cell cycle arrest. For instance, related azetidine derivatives have been reported to inhibit tubulin assembly, which is crucial for cancer cell proliferation .

3. Enzyme Inhibition

  • Interaction studies indicate that this compound may inhibit specific enzymes or receptors, influencing pathways related to cell growth and bacterial resistance. This aspect is critical for understanding its therapeutic potential in treating various diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymes : The compound may interact with enzymes critical for pathogen survival or cancer cell proliferation, thereby exerting antimicrobial and anticancer effects.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mitochondrial depolarization and reactive oxygen species generation .
  • Signaling Pathways : It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological activity of azetidine-containing compounds, providing insights into the potential applications of this compound:

StudyFindings
Antimicrobial Efficacy Compounds similar to this compound demonstrated significant antibacterial and antifungal activities in vitro, suggesting a promising profile for treating infections.
Anticancer Properties Research on azetidine derivatives indicated they could inhibit tubulin assembly and induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Enzyme Interaction Studies Investigations showed that related compounds could effectively inhibit specific enzymes linked to cancer progression and microbial resistance, supporting further exploration of this compound's mechanisms .

Q & A

Q. What are the recommended synthetic routes for 4-(Azetidine-1-carbonyl)-3-chloroaniline, and how can purity be optimized?

Methodological Answer:

  • Synthesis: Adapt coupling reactions used for 3-chloroaniline derivatives. For example, react 3-chloroaniline with azetidine-1-carbonyl chloride under Schotten-Baumann conditions (acid chloride + amine in aqueous base). Monitor reaction progress via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. For azetidine-containing compounds, ensure anhydrous conditions to avoid hydrolysis. Pre-purify starting materials (e.g., distill 3-chloroaniline over molecular sieves) to reduce byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • UV-Vis: Identify π→π* transitions in the aromatic/amide regions (e.g., peaks ~250–300 nm). Compare with 3-chloroaniline (λ_max ~280 nm) to assess electronic effects of the azetidine-carbonyl group .
    • IR: Look for N-H stretch (~3300 cm⁻¹, amine), C=O stretch (~1680 cm⁻¹, carbonyl), and C-Cl stretch (~750 cm⁻¹) .
    • NMR: Assign protons on the aniline ring (δ 6.5–7.5 ppm) and azetidine moiety (δ 3.0–4.0 ppm for CH₂ groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Thermal Analysis: Perform TGA to assess decomposition temperatures (e.g., azetidine ring stability above 200°C) .

Q. What protocols ensure sample stability during storage and analysis?

Methodological Answer:

  • Storage: Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the carbonyl group .
  • Handling: Analyze samples immediately after preparation (e.g., within 24 hours for HPLC). Use stabilizers like EDTA in aqueous solutions to chelate metal ions that may catalyze degradation .

Advanced Research Questions

Q. How can the thermodynamic stability of metal complexes involving this compound be evaluated?

Methodological Answer:

  • Calorimetry: Measure enthalpy of formation via solution calorimetry. Compare with 3-chloroaniline complexes (e.g., ΔH_f for Fe(II)/Ni(II) bromides) to assess ligand strength. The electron-withdrawing azetidine-carbonyl group may weaken metal-nitrogen bonds compared to unsubstituted aniline .
  • Computational Modeling: Use DFT to calculate bond dissociation energies. Correlate with experimental data to validate substituent effects (meta-Cl vs. para-carbonyl) .

Q. What experimental designs are effective for studying biodegradation pathways?

Methodological Answer:

  • Microbial Selection: Apply ecosystem-level artificial selection (e.g., inoculate soil or water samples with the compound, select microbial communities with high degradation rates over generations). Use HPLC-MS to track metabolite formation (e.g., 3-chloroaniline as a potential intermediate) .
  • Enzymatic Assays: Screen for hydrolases (e.g., Pseudomonas-derived enzymes) using substrate-specific activity tests. Monitor 3-chloroaniline release via GC-MS .

Q. How should conflicting data on toxicity and carcinogenicity be addressed?

Methodological Answer:

  • Comparative Studies: Use Ames tests or mammalian cell assays to compare mutagenicity with 4-chloroaniline. Structural similarity suggests testing at equivalent concentrations (e.g., 0.1–10 µM). Note that 3-chloroaniline’s instability may require immediate endpoint measurements .
  • Data Validation: Replicate residue trials with strict protocols (e.g., analyze samples within 1 hour of collection). Use isotopically labeled standards (e.g., ¹³C-3-chloroaniline) to improve LC-MS accuracy .

Q. What kinetic parameters govern polymerization reactions involving this compound?

Methodological Answer:

  • Reaction Optimization: Vary oxidant (e.g., Na₂Cr₂O₇) and acid (HCl) concentrations to determine rate orders. For 3-chloroaniline, polymerization follows pseudo-first-order kinetics with Eₐ ≈ 13.7 kJ/mol. Adjust monomer ratios to optimize conductivity in polyaniline derivatives .
  • In Situ Monitoring: Use viscometry to track molecular weight changes. Higher HCl concentrations increase η_sp, indicating longer polymer chains .

Q. How can computational models resolve contradictions in log EC₂ values for toxicity studies?

Methodological Answer:

  • QSAR Modeling: Exclude outliers (e.g., 3-chloroaniline’s log EC₂ was excluded in regression models due to divergent reactivity). Include Hammett constants (σ) for substituents (Cl, azetidine-carbonyl) to predict EC₂ values .
  • Validation: Cross-check predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells). Account for metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) .

Key Data Contradictions and Considerations

  • Instability in Residue Trials: 3-Chloroaniline degrades rapidly in plant matrices, necessitating immediate analysis .
  • Substituent Effects on Bond Strength: Para-substituents (e.g., 4-chloroaniline) weaken metal-ligand bonds compared to meta-substituents due to inductive effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidine-1-carbonyl)-3-chloroaniline
Reactant of Route 2
Reactant of Route 2
4-(Azetidine-1-carbonyl)-3-chloroaniline

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